molecular formula C21H29N3 B1654549 N1-PHENYL-N4-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE CAS No. 24459-88-9

N1-PHENYL-N4-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE

Cat. No.: B1654549
CAS No.: 24459-88-9
M. Wt: 323.5 g/mol
InChI Key: NQIGBASDJIFWRK-UHFFFAOYSA-N
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Description

N1-PHENYL-N4-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a phenyl group and a tetramethylpiperidinyl group attached to a benzene-1,4-diamine core. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-PHENYL-N4-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE typically involves the following steps:

    Starting Materials: The synthesis begins with benzene-1,4-diamine and 2,2,6,6-tetramethylpiperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Coupling Reaction: The phenyl group is introduced through a coupling reaction, which may involve the use of reagents such as phenylboronic acid and a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Raw Material Preparation: Ensuring the purity and availability of starting materials.

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration.

    Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N1-PHENYL-N4-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines.

Scientific Research Applications

N1-PHENYL-N4-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-PHENYL-N4-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features.

    Benzene-1,4-diamine: Shares the benzene-1,4-diamine core structure.

    Phenylboronic Acid: Used in the synthesis of phenyl-substituted compounds.

Uniqueness

N1-PHENYL-N4-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE is unique due to its combination of the phenyl group and the tetramethylpiperidinyl group, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

24459-88-9

Molecular Formula

C21H29N3

Molecular Weight

323.5 g/mol

IUPAC Name

4-N-phenyl-1-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,4-diamine

InChI

InChI=1S/C21H29N3/c1-20(2)14-19(15-21(3,4)24-20)23-18-12-10-17(11-13-18)22-16-8-6-5-7-9-16/h5-13,19,22-24H,14-15H2,1-4H3

InChI Key

NQIGBASDJIFWRK-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NC2=CC=C(C=C2)NC3=CC=CC=C3)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2=CC=C(C=C2)NC3=CC=CC=C3)C

Origin of Product

United States

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